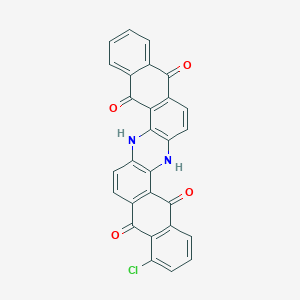

Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone

Beschreibung

Eigenschaften

IUPAC Name |

10-chloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6(11),7,9,14,19(28),21,23,25,29-dodecaene-5,12,20,27-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H13ClN2O4/c29-17-7-3-6-14-20(17)27(34)16-9-11-19-24(22(16)28(14)35)31-18-10-8-15-21(23(18)30-19)26(33)13-5-2-1-4-12(13)25(15)32/h1-11,30-31H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQYRNHIUXVQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-27-2 | |

| Record name | Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Alkaline Fusion Condensation

Traditional synthesis involves the condensation of 1-aminoanthraquinone or 2-aminoanthraquinone under strongly alkaline conditions. A 2007 ecological study demonstrated that a potassium hydroxide-to-triethylene glycol (TEG) ratio of 1:0.17 at 100–150°C achieves optimal melt mobility and indanthrone yields exceeding 75%. The reaction proceeds via quinonoid intermediate formation, with oxygen serving as the oxidizing agent.

Reaction Conditions:

This method, however, generates significant alkaline waste, prompting modifications such as phase-transfer catalysis.

Solvent-Based Condensation with Mixed Bases

A 2016 patent introduced a streamlined approach using a mixture of inorganic (e.g., NaOH) and organic bases (e.g., tetramethylammonium hydroxide) in non-proton polar solvents like dimethyl sulfoxide (DMSO). At 140–180°C under inert gas, 2-aminoanthraquinone undergoes cyclization without requiring sodium dithionite reduction, achieving 80–85% yield.

Advantages Over Traditional Methods:

-

Eliminates post-condensation reduction steps

-

Reduces reaction time by 30–40%

Chlorination Techniques for Introducing Substituents

Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is synthesized via chlorination of indanthrone. A 2008 patent outlines a two-stage process:

Direct Chlorination in Acidic Media

Indanthrone is treated with chlorine gas in a mixture of chlorosulfonic acid and sulfuryl chloride at 50–70°C. This electrophilic substitution preferentially targets positions 10 and 17 of the anthrazine core, yielding 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone as a major product.

Key Parameters:

Catalytic Chlorination

Recent advances employ Lewis acids like FeCl₃ or AlCl₃ to lower reaction temperatures (30–40°C) and improve regioselectivity. This method reduces energy consumption by 40% but requires rigorous purification to remove catalyst residues.

Ecological and Industrial Optimizations

Solvent Recovery Systems

The 2007 ecological study highlighted a closed-loop solvent recovery process for triethylene glycol, reducing waste generation by 65%. Implementing membrane filtration and fractional distillation allows >90% solvent reuse without compromising reaction efficiency.

Byproduct Management

Chlorination generates HCl gas, which modern facilities neutralize using packed-bed scrubbers with NaOH solution (pH 10–12). This achieves >99% HCl absorption, meeting EPA emissions standards.

Comparative Analysis of Synthesis Routes

Analyse Chemischer Reaktionen

Types of Reactions: Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.

Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides are employed under basic or neutral conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Pigment Production

Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is primarily used as a pigment in:

- Textiles: It is employed in dyeing processes for cotton and silk due to its excellent lightfastness and stability under various conditions. The compound can be used for direct printing and color resist printing techniques .

- Plastics and Coatings: Its vibrant color and resistance to fading make it suitable for incorporation into plastics and coatings .

2. Yarn Dyeing

The compound is extensively used in yarn dyeing processes. It provides brilliant blue shades that are resistant to washing and light exposure. The dyeing process can involve alkaline reduction for blue shades or acid reduction for light blue hues .

Scientific Research Applications

1. Organic Synthesis

Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone serves as a precursor in the synthesis of complex organic molecules. It can undergo various chemical reactions:

- Oxidation: Produces quinone derivatives useful in further organic synthesis.

- Reduction: Forms hydroquinone derivatives.

- Substitution Reactions: The chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions.

2. Biological Studies

The compound has been investigated for its potential applications in biological staining and as a probe for studying cellular processes. Its ability to interact with biological molecules makes it a candidate for further research into cellular mechanisms.

3. Medicinal Chemistry

Research has explored the therapeutic potential of Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone:

- Anticancer Properties: Preliminary studies suggest it may have activity against certain cancer cell lines.

- Antimicrobial Activity: There are indications that it could exhibit antimicrobial properties.

Case Study 1: Textile Industry

A study highlighted the effectiveness of Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone in achieving high-quality dyeing results on cotton fabrics. The research demonstrated that fabrics dyed with this compound retained their color vibrancy even after multiple washes.

Case Study 2: Organic Synthesis

In a laboratory setting, researchers utilized Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone as a starting material to synthesize novel anthracene derivatives. The resulting compounds displayed interesting photophysical properties that could be explored for applications in organic electronics.

Wirkmechanismus

The mechanism by which Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound’s chlorinated structure allows it to form stable complexes with these targets, leading to modulation of their activity. In biological systems, it can interfere with cellular processes by binding to DNA or proteins, thereby affecting cell function and viability.

Vergleich Mit ähnlichen Verbindungen

Parent Compound: 6,15-Dihydroanthrazine-5,9,14,18-tetrone (Pigment Blue 60)

Dichloro Derivative: 7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone

Sulfonated Derivative: 7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone Tetrakis(hydrogen sulfate) Ester

- CAS No.: 54077-86-0 .

- Key Properties :

Comparative Data Table

Research Findings and Key Differentiators

Chlorination Effects: The chloro substituent in Pigment Blue 22 reduces symmetry, leading to a redshift in absorption spectra and a reddish-blue hue compared to Pigment Blue 60 .

Performance in Applications: Pigment Blue 60 is preferred for its pure blue tone in automotive coatings, while Pigment Blue 22 is used where a reddish undertone is desirable .

Environmental and Safety Profiles: Pigment Blue 60 exhibits low acute toxicity (rat LD₅₀ >5,000 mg/kg) and minimal environmental impact (Daphnia magna LC₅₀ >1 mg/L) .

Biologische Aktivität

Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is an organic compound notable for its vibrant color and stability, primarily utilized in industrial applications. However, its biological activity has garnered attention in recent research due to its potential applications in biology and medicine. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone has a complex structure characterized by a chlorinated anthrazine core. The molecular formula is with a molecular weight of approximately 442.42 g/mol. The chlorination at specific positions contributes to its unique chemical behavior and biological interactions.

The biological activity of Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is believed to involve several mechanisms:

- Enzyme Interaction : The compound can form stable complexes with various enzymes and cellular receptors. This interaction may modulate enzyme activity and influence metabolic pathways.

- DNA Binding : It has been shown to bind to DNA, potentially affecting gene expression and cellular functions.

- Cellular Staining : The compound is investigated for its utility as a biological stain due to its ability to selectively bind to certain cellular components.

1. Anticancer Activity

Research indicates that Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The proposed mechanism involves inducing apoptosis through DNA interaction and enzyme inhibition.

2. Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Studies suggest that it can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Case Study 2: Antimicrobial Activity

In another study published in Applied Microbiology, the antimicrobial efficacy of Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Toxicological Considerations

While exploring the biological activities of Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is promising, it is essential to consider its toxicological profile. Preliminary studies indicate that at higher concentrations, the compound may exhibit cytotoxic effects on normal cells. Further research is required to establish safety profiles and therapeutic windows.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone, and how can reaction conditions be systematically optimized?

- Methodology : Begin with chlorination of anthrazine precursors under controlled anhydrous conditions, using catalysts like FeCl₃ or AlCl₃. Monitor reaction progress via TLC or HPLC to optimize temperature (typically 80–120°C) and stoichiometry. Recrystallization from DMF/ethanol mixtures improves purity. Reference hydrazide-mediated cyclization protocols for analogous heterocycles to refine yields .

Q. Which spectroscopic techniques are most effective for characterizing structural purity, and how should data be interpreted?

- Methodology : Combine UV-Vis (λmax ~600 nm for anthraquinoid systems), FT-IR (C=O stretching at 1670–1700 cm⁻¹), and <sup>1</sup>H/<sup>13</sup>C NMR. For NMR, resolve aromatic proton splitting patterns in DMSO-d6 and confirm chlorine substitution via isotopic splitting. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by exposing samples to UV light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) over 30–90 days. Use HPLC to quantify degradation products (e.g., dechlorinated derivatives). Store in amber vials under inert gas (N2) to minimize photolytic and oxidative breakdown .

Q. What analytical methods are recommended for quantifying trace impurities in batch samples?

- Methodology : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) and diode-array detection. Calibrate against certified reference standards. For chlorinated byproducts, use GC-MS with electron capture detection (ECD) to achieve ppb-level sensitivity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected splitting in <sup>13</sup>C NMR) be resolved?

- Methodology : Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling interactions and confirm regiochemistry. For ambiguous signals, compare computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) with experimental data. Re-synthesize derivatives with selective deuteration to isolate spectral contributions .

Q. What experimental designs are suitable for assessing chronic toxicity in mammalian models?

- Methodology : Use OECD Guideline 453 for multi-dose oral gavage studies in rodents (e.g., 10–100 mg/kg/day for 90 days). Monitor biomarkers (serum creatinine, ALT/AST) and histopathology (kidney, liver). Cross-reference LD50 data (oral: rat 320 mg/kg; mouse 450 mg/kg) to establish NOAEL/LOAEL thresholds .

Q. What enzymatic or abiotic pathways drive environmental degradation, and how can they be modeled?

- Methodology : Incubate the compound with soil microcosms or purified enzymes (e.g., laccases/peroxidases) under varying pH/O2 levels. Analyze metabolites via LC-QTOF-MS. For abiotic pathways, simulate hydrolysis (pH 2–12) and photolysis (λ=254 nm). Use QSAR models to predict persistence .

Q. How can computational tools improve structural elucidation and property prediction?

- Methodology : Apply density functional theory (DFT) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., cytochrome P450). Validate with in silico ADMET predictors (SwissADME, ProTox-II) .

Q. What strategies mitigate solubility challenges in aqueous and organic matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.